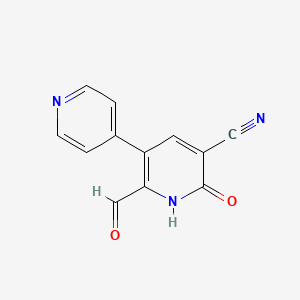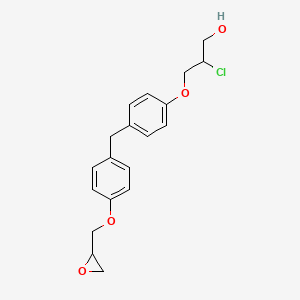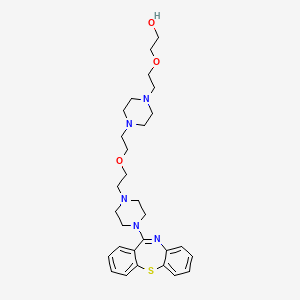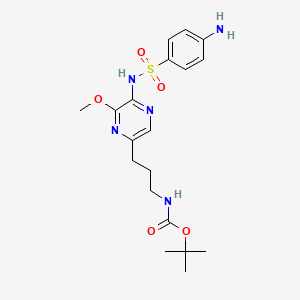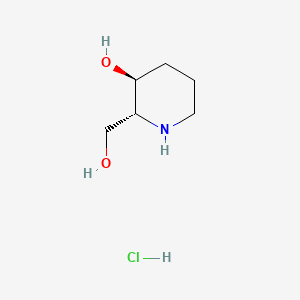
N-(1-Deoxy-D-fructos-1-yl)-L-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Deoxy-D-fructos-1-yl)-L-cysteine is a compound formed through the Maillard reaction, which involves the reaction between amino acids and reducing sugars. This compound is a type of Amadori product, which is an intermediate in the Maillard reaction. It is known for its antioxidant properties and is found in aged garlic extract .
准备方法
Synthetic Routes and Reaction Conditions
N-(1-Deoxy-D-fructos-1-yl)-L-cysteine can be synthesized through the Maillard reaction, where L-cysteine reacts with D-fructose under controlled conditions. The reaction typically involves heating the mixture at elevated temperatures to facilitate the formation of the Amadori product .
Industrial Production Methods
Industrial production of N-(1-Deoxy-D-fructos-1-yl)-L-cysteine involves the controlled aging of garlic extract. The aging process, which can take several months, allows for the formation of this compound along with other beneficial compounds. The process involves maintaining specific temperature and humidity conditions to optimize the yield .
化学反应分析
Types of Reactions
N-(1-Deoxy-D-fructos-1-yl)-L-cysteine undergoes various chemical reactions, including oxidation and reduction. It can also participate in substitution reactions due to the presence of reactive functional groups .
Common Reagents and Conditions
Common reagents used in the reactions involving N-(1-Deoxy-D-fructos-1-yl)-L-cysteine include hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of N-(1-Deoxy-D-fructos-1-yl)-L-cysteine depend on the type of reaction. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols .
科学研究应用
N-(1-Deoxy-D-fructos-1-yl)-L-cysteine has several scientific research applications:
Chemistry: It is studied for its role in the Maillard reaction and its potential as an antioxidant.
Biology: Research focuses on its antioxidant properties and its ability to scavenge free radicals.
Medicine: It is investigated for its potential health benefits, including its role in reducing oxidative stress and its potential anti-cancer properties.
Industry: It is used in the food industry as a flavor enhancer and as a component in dietary supplements
作用机制
The mechanism of action of N-(1-Deoxy-D-fructos-1-yl)-L-cysteine involves its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby reducing oxidative stress. The compound interacts with molecular targets such as enzymes and proteins involved in oxidative stress pathways, modulating their activity and providing protective effects .
相似化合物的比较
Similar Compounds
- N-(1-Deoxy-D-fructos-1-yl)-L-arginine
- N-(1-Deoxy-D-fructos-1-yl)-valine
- N-(1-Deoxy-D-fructos-1-yl)-methionine
Uniqueness
N-(1-Deoxy-D-fructos-1-yl)-L-cysteine is unique due to its specific antioxidant properties and its presence in aged garlic extract. While other similar compounds also exhibit antioxidant activity, N-(1-Deoxy-D-fructos-1-yl)-L-cysteine is particularly noted for its ability to scavenge hydrogen peroxide and other reactive oxygen species effectively .
属性
CAS 编号 |
846568-65-8 |
|---|---|
分子式 |
C9H17NO7S |
分子量 |
283.295 |
IUPAC 名称 |
(2R)-3-sulfanyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid |
InChI |
InChI=1S/C9H17NO7S/c11-2-6(13)8(15)7(14)5(12)1-10-4(3-18)9(16)17/h4,6-8,10-11,13-15,18H,1-3H2,(H,16,17)/t4-,6+,7+,8+/m0/s1 |
InChI 键 |
DORRTRFFDBKICV-MLQRGLMKSA-N |
SMILES |
C(C(C(C(C(=O)CNC(CS)C(=O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






